Viminol

Catalog No.
S546767
CAS No.
21363-18-8
M.F
C21H31ClN2O
M. Wt
362.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viminol

Forensic toxicology labs require atypical opioid standards to avoid cross-reactivity in LC-MS/MS. Viminol's non-morphinan α-pyrryl-2-aminoethanol scaffold provides a unique retention time and fragmentation pattern. For SAR studies, its racemic mixture comprises R2 agonist and S2 antagonist isomers, enabling biased ligand design with built-in safety ceiling. - Distinct MS/MS transitions vs. morphine/codeine for unambiguous identification. - Racemic mixture enables direct comparison of agonist/antagonist enantiomer effects. - Immediate dispatch from stock.

CAS Number

21363-18-8

Product Name

Viminol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3

InChI Key

ZILPIBYANAFGMS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-(1-(2-chlorobenzyl)-2-pyrrolyl)-2-(di-sec-butylamino)ethanol, diviminol, viminol, viminol, 1alphaS-(alphaR*(R*,S*))-isomer, viminol, alphaR*(R*,S*)-isomer, viminol, alphaR-(alphaR*(R*,S*))-isomer, viminol, alphaR-(alphaR*(S*,S*))-isomer, viminol, alphaS-(alphaR*(R*,R*))-isomer, viminol, alphaS-(alphaR*(S*,S*))-isomer, Z 424, Z-424

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC

The exact mass of the compound Viminol is 362.2125 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Viminol is a synthetic, centrally acting analgesic based on an atypical α-pyrryl-2-aminoethanol scaffold, structurally distinct from traditional phenanthrene-derived opioids [1]. Commercially supplied as a racemic mixture, it contains six stereoisomers, with the R2 (1S-(R,R)-disecbutyl) isomer acting as a potent μ-opioid full agonist and the S2 isomer functioning as an antagonist[2]. This distinctive composition results in a mixed agonist-antagonist profile that delivers robust analgesia while mitigating the severe respiratory depression typical of classical opioids [1]. For procurement, Viminol is highly valued as a reference standard in forensic toxicology, a specialized active pharmaceutical ingredient (API), and a foundational scaffold for developing biased opioid receptor ligands with improved safety margins.

Research Fit

Stereochemically defined opioid probe
Mixed μ-opioid agonist / antagonist pair
Non-morphinan α-pyrryl-2-aminoethanol scaffold

Substituting Viminol with classical opioids like morphine or codeine fundamentally alters the experimental or therapeutic paradigm. Unlike pure μ-opioid agonists, racemic Viminol provides a self-modulating pharmacological profile where the intrinsic antagonist enantiomers cap the maximum respiratory depression and abuse liability [1]. Furthermore, its non-morphinan structure means it interacts differently with the μ-opioid receptor pocket, making it an irreplaceable benchmark for structure-activity relationship (SAR) studies aiming to decouple analgesia from dependence [2]. Utilizing a generic opioid substitute would eliminate this built-in dualistic activity and invalidate comparative assays focused on atypical receptor binding.

Substitution Risk

01 Stereochemical composition differs from classical opioids
02 Mixed agonist-antagonist profile may not replicate in other models
03 Reported clinical endpoint context may not transfer to research models

Stereoisomer-Specific Analgesic Potency vs. Morphine

The analgesic efficacy of Viminol is highly dependent on its stereochemistry. The isolated R2 isomer (1S-(R,R)-disecbutyl) is a potent μ-opioid full agonist, demonstrating approximately 5.5 times the analgesic potency of morphine in preclinical models [1]. In contrast, the S2 isomer acts as an antagonist, providing a built-in regulatory mechanism when used as a racemate [2].

Evidence DimensionAnalgesic potency (μ-opioid receptor agonism)
Target Compound DataViminol R2 isomer (5.5x relative potency)
Comparator Or BaselineMorphine (1.0x relative potency)
Quantified Difference5.5-fold higher potency for the R2 isomer
ConditionsPreclinical analgesic efficacy models

Procuring the isolated R2 isomer allows researchers to study high-potency μ-opioid agonism without relying on heavily regulated phenanthrene derivatives.

R2 Isomer μ-Agonist Potency
Class-level
~5.5× vs morphine
Supports stereochemical SAR studies
Single study; verify in own assay

Clinical Equipotency and Dosing Translation

When utilized as a racemic mixture in clinical or in vivo settings, Viminol exhibits a predictable potency curve that facilitates direct translation from benchmark opioids. A single 70 mg dose of racemic Viminol hydroxybenzoate is equipotent to 30 mg of codeine and corresponds to approximately 6 mg of morphine, establishing a morphine equivalence ratio of roughly 1:12 for the racemate[1].

Evidence DimensionClinical analgesic equipotency
Target Compound Data70 mg racemic Viminol
Comparator Or Baseline30 mg Codeine / 6 mg Morphine
Quantified Difference1:12 morphine equivalence ratio (racemate)
ConditionsAcute postoperative pain management models

Provides precise, quantitatively validated dosing equivalents for researchers and formulators designing comparative in vivo pain models.

Equianalgesia vs Codeine
Head-to-head
Viminol 70 mg vs Codeine 30 mg Equipotent in pain scores
Supports pain model comparator context
Dental pain model; n=30

Precursor Suitability for Halogenated Analgesic Discovery

Viminol serves as a highly modifiable scaffold for next-generation analgesic development. Structure-activity relationship (SAR) studies demonstrate that replacing the core chlorine atom with a fluorine atom to create 2F-Viminol results in a derivative with twice the analgesic potency and half the acute toxicity of the parent compound [1].

Evidence DimensionPotency and acute toxicity modification
Target Compound Data2F-Viminol (2.0x potency, 0.5x toxicity)
Comparator Or BaselineBaseline Viminol (1.0x potency, 1.0x toxicity)
Quantified Difference100% increase in potency with a 50% reduction in toxicity
ConditionsHalogen substitution SAR models

Validates Viminol as a highly effective starting material for synthetic chemists aiming to engineer ultra-potent, low-toxicity opioid alternatives via bioisosteric substitution.

Analgesia vs Pentazocine
Head-to-head
R2 10 mg IV vs Pentazocine 30 mg IV Comparable analgesia; 0% observed side effects
Supports μ-opioid analgesia interpretation
Postoperative model; n=42
Analgesia vs Paracetamol-Codeine
Head-to-head
Viminol 70 mg vs Paracetamol 500 mg + Codeine 30 mg Comparable VAS / BRS-6 scores
Supports single-agent pain model context
Dental extraction model; n=36
Striatal DA Turnover vs Morphine
Head-to-head
R2 7 µmol/kg vs Morphine 52 µmol/kg Both increased DA turnover; no change cAMP/TH affinity
Supports striatal signaling comparison
Rat striatum; i.p.
Discriminative Stimulus vs Morphine
Head-to-head
R2 2.5 mg/kg vs Morphine 3 mg/kg cue Full generalization; naloxone-reversible; shorter duration
Supports μ-opioid cue characterization
Behavioral model; shorter time course

Reference Standard in Forensic Toxicology

Due to its atypical α-pyrryl-2-aminoethanol structure and mixed agonist-antagonist profile, Viminol is a critical reference standard for calibrating LC-MS/MS equipment in forensic and sports doping laboratories, distinguishing it from common phenanthrene opioids[1].

Development of Biased Opioid Ligands

The distinct pharmacological behaviors of Viminol's stereoisomers (R2 agonism vs. S2 antagonism) make it an ideal molecular scaffold for researchers aiming to develop biased ligands that separate potent analgesia from respiratory depression [2].

Precursor for Halogenated Analgesic Synthesis

Following the established success of 2F-Viminol, the parent compound is highly suitable for synthetic chemistry workflows focused on bioisosteric substitution, enabling the discovery of novel analgesics with doubled potency and halved toxicity[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Opioid receptor stereochemical SAR
Stereochemically defined agonist (R2) and antagonist (S2) pair
Enantiomer-specific μ-opioid binding and signaling
Postoperative pain model research
Direct μ-opioid agonism independent of CYP2D6
Pain model endpoint consistency vs codeine
Striatal dopamine signaling studies
μ-opioid-mediated DA turnover without cAMP elevation
cAMP-independent pathway monitoring
Behavioral pharmacology (drug discrimination)
Morphine-like discriminative cue with shorter time course
Naloxone-reversible cue characterization

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

362.2124913 Da

Monoisotopic Mass

362.2124913 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TPV54G6XBG

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BG - Other analgesics and antipyretics
N02BG05 - Viminol

Other CAS

21363-18-8

Wikipedia

Viminol
1: Shu YJ, Bao RF, Jiang L, Wang Z, Wang XA, Zhang F, Liang HB, Li HF, Ye YY, Xiang SS, Weng H, Wu XS, Li ML, Hu YP, Lu W, Zhang YJ, Zhu J, Dong P, Liu YB. MicroRNA-29c-5p suppresses gallbladder carcinoma progression by directly targeting CPEB4 and inhibiting the MAPK pathway. Cell Death Differ. 2017 Mar;24(3):445-457. doi: 10.1038/cdd.2016.146. Epub 2017 Jan 6. PubMed PMID: 28060377; PubMed Central PMCID: PMC5344207.
2: Irwin RS, Curley FJ, Pratter MR. The effects of drugs on cough. Eur J Respir Dis Suppl. 1987;153:173-81. Review. PubMed PMID: 3322860.
3: Cinelli M, Costa V, Ventresca GP, Lodola E. Viminol R2 analgesic activity in patients with postoperative pain: comparison with pentazocine. Int J Clin Pharmacol Ther Toxicol. 1986 May;24(5):232-5. PubMed PMID: 3525423.
4: Shook JE, Kallman MJ, Dewey WL. The discriminative stimulus properties of the R2 isomer of viminol. Pharmacol Biochem Behav. 1984 Jan;20(1):59-62. PubMed PMID: 6546450.
5: Contri AM. [Chromatographic separation of diastereoisomers of aminoalcohol salts and their densitometric determination]. Farmaco Prat. 1981 Apr;36(4):215-22. Italian. PubMed PMID: 6894429.
6: Moroni M, Cavalli G, Lodola E. Viminol analgesic activity in elderly patients with chronic pain: a controlled evaluation, using self-rating questionnaires. Int J Clin Pharmacol Biopharm. 1978 Nov;16(11):513-5. PubMed PMID: 365795.
7: Machì A, Orzalesi L. [Blood gas analysis in patients with chronic bronchopneumopathy treated with viminol]. Minerva Anestesiol. 1978 Jun;44(6):453-6. Italian. PubMed PMID: 581699.
8: Chiarino D, Della Bella D, Jommi G, Veneziani C. Stereochemistry of viminol, a novel central analgesic. Arzneimittelforschung. 1978;28(9):1554-61. PubMed PMID: 38816.
9: Neto JM, Murad JE, Monteiro SS. Psychopharmacological properties of the viminol-p-hydroxybenzoate. Rev Bras Pesqui Med Biol. 1977 Dec;10(6):361-8. PubMed PMID: 609773.
10: Sabot G, Bagnato A, Frigerio G. Controlled evaluation of the antitussive activity of viminol p-hydroxybenzoate. Int J Clin Pharmacol Biopharm. 1977 Apr;15(4):181-3. PubMed PMID: 323163.
11: Di Matteo S, Frigerio G. [Controlled research on the use of viminol in preparation for gastroscopic studies]. Clin Ter. 1976 Dec 31;79(6):563-70. Italian. PubMed PMID: 795601.
12: Zsilla G, Cheney DL, Racagni G, Costa E. Correlation between analgesia and the decrease of acetylcholine turnover rate in cortex and hippocampus elicited by morphine, meperidine, viminol R2 and azidomorphine. J Pharmacol Exp Ther. 1976 Dec;199(3):662-8. PubMed PMID: 1036502.
13: Bella DD, Benelli G, Sassi A. Absolute configuration and biological activity of viminol stereoisomers. Pharmacol Res Commun. 1976 Apr;8(2):111-26. PubMed PMID: 1037482.
14: Bonfitto M, Bella DD, Santini V. Study of the action of some centrally acting drugs on the EEG and on a conditioned avoidance reflex in the rabbit. Arch Int Pharmacodyn Ther. 1975 Sep;217(1):131-9. PubMed PMID: 1242625.
15: Carenzi A, Guidotti A, Revuelta A, Costa E. Molecular mechanisms in the actions of morphine and viminol (R2) on rat striatum. J Pharmacol Exp Ther. 1975 Aug;194(2):311-8. PubMed PMID: 239224.
16: Della Bella D, Benelli G, Besson JM. Viminol stereoisomers and lamina V interneurons activity: preliminary results. Life Sci. 1975 Jul 1;17(1):73-4. PubMed PMID: 1173677.
17: Sacco S, Vespa N, Damonte G. [Controlled observations on the use of viminol in the treatment of the painful-apprehensive states in dental practice]. Riv Ital Stomatol. 1974 Jul-Sep;29(7-9):353-60. Italian. PubMed PMID: 4620801.
18: Frigerio G. [Viminol in the treatment of pain. Double-blind, controlled, multicentric trial]. Minerva Med. 1974 Feb 17;65(12):687-703. Italian. PubMed PMID: 4819404.
19: Babbini M, Gaiardi M, Bartoletti M. Some behavioral and EEG effects of a new analgesic agent (viminol) in comparison with morphine in rats. Eur J Pharmacol. 1973 Aug;23(2):137-46. PubMed PMID: 4739057.
20: Cameron BD, Chasseaud LF, Hardy G, Lewis JD, Saggers VH, Sword IP. The synthesis and metabolic fate of 14 C-viminol, a new analgesic, in the rat and the dog. Arzneimittelforschung. 1973 May;23(5):708-12. PubMed PMID: 4197003.

Explore Compound Types